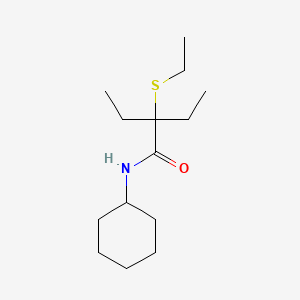
Butyramide, N-cyclohexyl-2-ethyl-2-ethylthio-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyramide, N-cyclohexyl-2-ethyl-2-ethylthio- is a chemical compound with the molecular formula C14H27NOS It is a derivative of butyramide, where the butyramide structure is modified with a cyclohexyl group, an ethyl group, and an ethylthio group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Butyramide, N-cyclohexyl-2-ethyl-2-ethylthio- typically involves the following steps:
Starting Materials: The synthesis begins with butyric acid, cyclohexylamine, and ethyl mercaptan.
Formation of Butyramide: Butyric acid is first converted to butyramide by reacting with ammonia or an amine.
Introduction of Cyclohexyl Group: The butyramide is then reacted with cyclohexylamine to introduce the cyclohexyl group.
Addition of Ethyl and Ethylthio Groups: Finally, ethyl mercaptan is introduced to add the ethyl and ethylthio groups to the compound.
Industrial Production Methods
Industrial production of Butyramide, N-cyclohexyl-2-ethyl-2-ethylthio- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and controlled environments to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
Butyramide, N-cyclohexyl-2-ethyl-2-ethylthio- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: The ethylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Butyramide, N-cyclohexyl-2-ethyl-2-ethylthio- has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.
Wirkmechanismus
The mechanism of action of Butyramide, N-cyclohexyl-2-ethyl-2-ethylthio- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their function.
Pathways: It can modulate biochemical pathways, leading to changes in cellular processes such as metabolism, signal transduction, and gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Butyramide: The parent compound, simpler in structure.
N-Cyclohexylbutyramide: Lacks the ethyl and ethylthio groups.
2-Ethylbutyramide: Lacks the cyclohexyl and ethylthio groups.
Uniqueness
This detailed article provides a comprehensive overview of Butyramide, N-cyclohexyl-2-ethyl-2-ethylthio-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
66859-56-1 |
|---|---|
Molekularformel |
C14H27NOS |
Molekulargewicht |
257.44 g/mol |
IUPAC-Name |
N-cyclohexyl-2-ethyl-2-ethylsulfanylbutanamide |
InChI |
InChI=1S/C14H27NOS/c1-4-14(5-2,17-6-3)13(16)15-12-10-8-7-9-11-12/h12H,4-11H2,1-3H3,(H,15,16) |
InChI-Schlüssel |
VFKDTAYBPUAGSA-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC)(C(=O)NC1CCCCC1)SCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


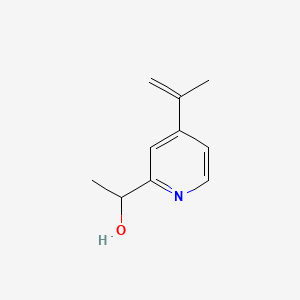
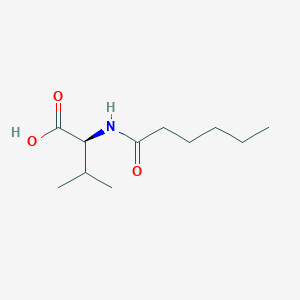
![Ethyl 3-[(3-ethoxy-3-oxopropyl)-(2-phenylethyl)amino]propanoate](/img/structure/B13813763.png)

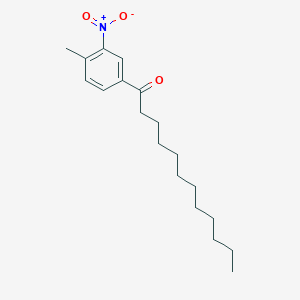

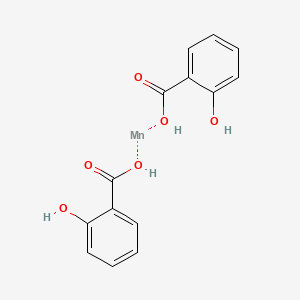
![(Z)-3-[(S)-pyridin-2-ylsulfinyl]prop-2-enoic acid](/img/structure/B13813806.png)
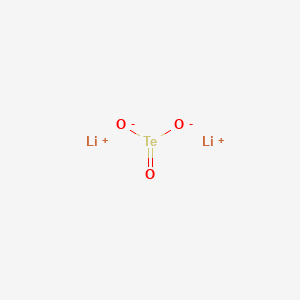

![2-(5,6-Dimethyl-4-oxo-3,4-dihydro-thieno[2,3-d]pyrimidin-2-ylsulfanyl)-N-thiophen-2-ylmethyl-acetamide](/img/structure/B13813829.png)


![5-Chloro-2-[[2-(4-ethylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13813843.png)
